N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride
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Overview
Description
The compound “N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride” is a complex organic molecule. It contains a cyclohexyl group (a six-membered carbon ring), an aminomethyl group (a nitrogen atom bonded to a methyl group), a propanamide group (a three-carbon chain with a carboxamide functional group), and a 5-chlorothiophen-2-yl group (a five-membered ring containing sulfur and a chlorine substituent) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclohexyl group might be introduced using a Grignard reaction, while the aminomethyl group could be added using a reductive amination . The propanamide group might be added using a reaction with a carboxylic acid derivative, and the 5-chlorothiophen-2-yl group could be added using a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a rigid, three-dimensional structure, while the aminomethyl and propanamide groups would introduce polarity and the potential for hydrogen bonding . The 5-chlorothiophen-2-yl group would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amine group could be acylated or alkylated, or it could undergo a condensation reaction with a carboxylic acid . The propanamide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of polar functional groups would likely make it somewhat soluble in water, while the cyclohexyl and 5-chlorothiophen-2-yl groups would increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the search for novel antimicrobial agents. EN300-26676007 derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects .
Anticancer Potential
Cancer remains a significant global health challenge. EN300-26676007 derivatives were screened for their anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Among these, compounds d6 and d7 exhibited the most potent activity against breast cancer cells .
Molecular Docking Studies
Computational modeling plays a crucial role in drug discovery. Molecular docking studies were conducted to understand the binding mode of active EN300-26676007 compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest their potential as lead compounds for rational drug design .
Thiazole Nucleus and Medicinal Properties
EN300-26676007 contains a heterocyclic thiazole nucleus, which has been associated with various medicinal properties. Thiazoles have demonstrated anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Their antimicrobial effects often involve blocking bacterial lipid biosynthesis or other mechanisms .
Multidisciplinary Approaches in Cancer Treatment
Given the complexity of cancer, multidisciplinary approaches are essential. EN300-26676007 derivatives may contribute to innovative strategies for cancer therapy. Researchers are exploring their potential in combination with existing treatments or as standalone agents .
Metal-Free Synthesis
The synthesis of N-(pyridin-2-yl)amides and related compounds from a-bromoketones and 2-aminopyridine under mild, metal-free conditions is an exciting avenue. EN300-26676007’s structure and reactivity may inspire further chemodivergent approaches in drug development .
Future Directions
properties
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2OS.ClH/c15-13-7-5-12(19-13)6-8-14(18)17-11-3-1-10(9-16)2-4-11;/h5,7,10-11H,1-4,6,8-9,16H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSNHNVPNUSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)NC(=O)CCC2=CC=C(S2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride | |
CAS RN |
2418682-86-5 |
Source
|
Record name | 3-(5-chlorothiophen-2-yl)-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]propanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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